Carbamic acid, (4-(3-(cyclopropylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride
Description
This compound is a carbamate derivative featuring a cyclopropylamino group, a 2-hydroxypropoxy chain, and a phenyl ring, esterified with ethyl carbamate and formulated as a monohydrochloride salt. The hydrochloride salt enhances solubility, making it suitable for oral or injectable formulations.
Properties
CAS No. |
83263-82-5 |
|---|---|
Molecular Formula |
C15H23ClN2O4 |
Molecular Weight |
330.81 g/mol |
IUPAC Name |
ethyl N-[4-[3-(cyclopropylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-2-20-15(19)17-12-5-7-14(8-6-12)21-10-13(18)9-16-11-3-4-11;/h5-8,11,13,16,18H,2-4,9-10H2,1H3,(H,17,19);1H |
InChI Key |
GLYDTPRQPRPPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OCC(CNC2CC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the 4-(3-(cyclopropylamino)-2-hydroxypropoxy)phenyl Intermediate
- Starting materials: 4-hydroxyphenol or a protected derivative, cyclopropylamine, and an epoxide such as glycidol or a protected hydroxypropyl derivative.
- Reaction: The phenol undergoes nucleophilic ring-opening of the epoxide with cyclopropylamine to introduce the 3-(cyclopropylamino)-2-hydroxypropoxy side chain.
- Conditions: Typically performed in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at moderate temperatures (50–80°C) under inert atmosphere to prevent oxidation.
- Purification: The intermediate is purified by extraction and chromatography to remove unreacted amine and side products.
Carbamate Ester Formation
- Reagents: Ethyl chloroformate or ethyl isocyanate as carbamoylating agents.
- Procedure: The phenolic intermediate is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), cooled to 0–5°C, and treated dropwise with the carbamoylating agent in the presence of a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.
- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC is used to monitor the conversion.
- Work-up: The reaction mixture is washed with aqueous acid and base to remove residual reagents and byproducts, then dried and concentrated.
- Isolation: The crude carbamate ester is purified by recrystallization or column chromatography.
Formation of the Monohydrochloride Salt
- Salt formation: The purified carbamate ester is dissolved in anhydrous ethanol or ethyl acetate and treated with an equimolar amount of hydrochloric acid (anhydrous HCl gas or HCl in ethanol).
- Conditions: The mixture is stirred at room temperature or slightly below (0–25°C) until salt precipitation occurs.
- Isolation: The monohydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.
- Characterization: The salt is characterized by melting point, NMR, IR spectroscopy, and elemental analysis to confirm purity and stoichiometry.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| 1. Phenol substitution | Cyclopropylamine, epoxide (e.g., glycidol) | DMF, DMSO | 50–80 | Inert atmosphere, nucleophilic ring-opening |
| 2. Carbamate formation | Ethyl chloroformate or ethyl isocyanate + base (TEA/pyridine) | DCM, THF | 0–5 | Controlled addition, base scavenges HCl |
| 3. Salt formation | HCl (anhydrous or in ethanol) | Ethanol, ethyl acetate | 0–25 | Equimolar HCl, salt precipitates |
Research Findings and Optimization Notes
- Enantioselectivity: For chiral centers in the hydroxypropoxy side chain, enzymatic or chemical resolution methods may be employed to obtain enantiomerically pure intermediates, enhancing biological activity and reducing side effects.
- Yield optimization: Use of dry solvents and inert atmosphere is critical to prevent hydrolysis and side reactions during carbamate formation.
- Purity control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.
- Safety considerations: Handling of ethyl chloroformate and HCl requires appropriate ventilation and protective equipment due to their corrosive and toxic nature.
Comparative Notes on Related Carbamate Preparations
While direct literature on the exact compound is limited, analogous carbamate esters such as ethyl N-(3-fluoro-4-morpholinylphenyl)carbamate and other substituted carbamic acid esters have been prepared using similar methodologies involving phenol substitution followed by carbamoylation and salt formation. These methods confirm the robustness and reproducibility of the outlined synthetic approach.
Chemical Reactions Analysis
Types of Reactions
BL-246 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Organic Synthesis
Carbamic acid derivatives are widely employed as intermediates in organic synthesis. They serve as building blocks for more complex molecules due to their ability to undergo various chemical transformations including:
- Nucleophilic Substitution: The carbamate group can be modified to introduce different functional groups.
- Rearrangements: Can participate in rearrangement reactions to form new structures.
Biological Applications
The biological applications of this compound are particularly noteworthy:
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic activity .
- Pharmacological Studies: The compound has shown promise in pharmacological studies as a potential analgesic agent through its interaction with serotonin receptors . It may also exhibit anticholinergic properties, making it relevant in treating conditions like myasthenia gravis .
Medicinal Chemistry
In medicinal chemistry, carbamic acid derivatives are explored for their therapeutic potential:
- Antineoplastic Activity: Some derivatives have been studied for their potential use as antineoplastic agents, although safety concerns regarding carcinogenicity must be addressed .
- Local Anesthetics: Variants of carbamic acid compounds have been utilized as local anesthetics due to their ability to interact with lipid membranes and alter membrane fluidity . This interaction can enhance or inhibit local anesthetic effects depending on concentration.
Case Study 1: Analgesic Activity
A series of carbamic acid derivatives were synthesized and evaluated for analgesic activity. One compound demonstrated significant efficacy through 5-HT(2A) antagonism, suggesting a pathway for developing new analgesics with improved safety profiles compared to traditional opioids .
Case Study 2: Enzyme Interaction
Research has shown that specific carbamic acid derivatives can effectively bind to AChE, leading to reversible inhibition. This characteristic is particularly beneficial in designing drugs for neurodegenerative diseases where cholinergic signaling is disrupted .
Comparative Analysis Table
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Synthesis | Building blocks for complex molecules | Versatile reactivity |
| Biological Studies | Enzyme inhibition | Potential treatment for neurodegenerative diseases |
| Medicinal Chemistry | Analgesics and local anesthetics | Investigated for safety and efficacy |
Mechanism of Action
The mechanism of action of BL-246 involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions. This leads to changes in cellular processes and can result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related carbamate derivatives:
† Estimated via analogy to , where alkyl carbamates with chloroaryl groups exhibit log P ~1.5–3.5 depending on substituents .
Key Structural and Functional Differences :
Amino Substituents: The target compound’s cyclopropylamino group may confer unique steric and electronic effects compared to moricizine’s morpholinyl group or desmedipham’s phenylamino moiety. Cyclopropane rings enhance metabolic stability but may reduce bioavailability due to rigidity .
Pharmacological Implications: Moricizine’s phenothiazine core enables dopamine receptor interactions, whereas the target compound’s simpler phenyl ring may prioritize adrenergic or serotonergic targets . Desmedipham and chlorpropham act as pesticides, highlighting how carbamate alkylation (e.g., isopropyl vs. ethyl) dictates biological targets .
Lipophilicity and Bioavailability :
- The target compound’s estimated log P (1.8–2.5) places it between polar herbicides (e.g., desmedipham) and CNS drugs (e.g., amoxapine), suggesting balanced membrane permeability and solubility .
Biological Activity
Carbamic acid derivatives, particularly those involving ethyl esters, have garnered attention in pharmacological and toxicological research due to their diverse biological activities. This article delves into the biological activity of Carbamic acid, (4-(3-(cyclopropylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride , exploring its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈ClN₃O₃
- Molecular Weight : 303.75 g/mol
This compound features a cyclopropylamine moiety that may contribute to its biological activity through interactions with various biological targets.
Mechanisms of Biological Activity
- Enzyme Inhibition :
- Antimicrobial Properties :
-
Cytotoxicity and Carcinogenic Potential :
- Research has shown that certain carbamate esters can induce cytotoxic effects in mammalian cells. For instance, ethyl carbamate has been classified as a probable human carcinogen due to its ability to cause DNA damage and promote tumor formation in animal models . The specific compound under review may share similar properties given its structural analogies.
Case Studies and Research Findings
A series of toxicological assessments have been conducted on related carbamate compounds:
- Acute Toxicity : In rodent models, high doses of carbamate derivatives resulted in significant mortality and organ-specific toxicities. For example, studies indicated that doses as low as 400 mg/kg led to notable liver damage and increased mortality rates among test subjects .
- Long-term Exposure : Chronic studies revealed that prolonged exposure to carbamate compounds could lead to carcinogenic outcomes. In a two-year study involving F344/N rats and B6C3F1 mice, significant incidences of liver tumors were observed in animals administered with methyl carbamate at various doses .
Data Table: Summary of Toxicological Findings
| Study Type | Test Subject | Dose (mg/kg) | Observations |
|---|---|---|---|
| Acute Toxicity | F344/N Rats | 2000 | Mortality observed; liver lesions noted |
| Chronic Exposure | B6C3F1 Mice | 500-1000 | Hepatocellular carcinoma development |
| Genotoxicity | Various Cell Lines | N/A | Induced DNA damage and chromosomal aberrations |
Q & A
Q. Structural confirmation :
- NMR : and NMR verify cyclopropylamino protons (δ 0.5–1.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]) and purity (>95%) using a C18 column with acetonitrile/water gradients .
Basic: What pharmacological targets are associated with structurally related carbamate esters, and how are these hypotheses tested?
Methodological Answer:
Related compounds (e.g., Retigabine, Denibulin) target:
Q. Testing strategies :
- Receptor binding assays : Radiolabeled ligand displacement (e.g., -Retigabine) quantifies affinity .
- Functional cellular assays : Measure intracellular calcium flux or apoptosis markers (e.g., caspase-3) post-treatment .
Advanced: How can stereochemical outcomes during synthesis be optimized, particularly for the 2-hydroxypropoxy moiety?
Methodological Answer:
- Chiral resolution : Use (R)- or (S)-epichlorohydrin precursors to control hydroxypropoxy configuration. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
- Catalytic asymmetric epoxidation : Employ Jacobsen’s catalyst (Mn-salen complex) for enantioselective epoxide formation .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration of intermediates .
Advanced: How can discrepancies in measured lipophilicity (logP) between computational models and experimental data be resolved?
Methodological Answer:
- Experimental logP determination : Use reversed-phase HPLC with a calibration curve of standards (e.g., nitroalkanes). Mobile phase: methanol/phosphate buffer (pH 7.4) .
- Computational adjustments : Apply correction factors for hydrogen-bond donor groups (e.g., 2-hydroxypropoxy) in ClogP or ACD/logP algorithms .
- Validation : Compare with shake-flask method (octanol/water partitioning) to confirm HPLC-derived values .
Advanced: What strategies mitigate hydrolysis of the carbamate ester during in vivo studies?
Methodological Answer:
- Prodrug design : Introduce steric hindrance (e.g., cyclopropyl group) near the carbamate to slow esterase cleavage .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to shield the ester from plasma esterases .
- Metabolite tracking : LC-MS/MS monitors hydrolysis products (e.g., free phenol) in plasma and tissues .
Advanced: How are data contradictions in cytotoxicity assays (e.g., IC50_{50}50 variability) addressed across cell lines?
Methodological Answer:
- Standardized protocols :
- Mechanistic follow-up :
Methodological: How is the stability of the monohydrochloride salt characterized under varying storage conditions?
Methodological Answer:
- Forced degradation studies :
- Thermal : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for free base formation .
- Photolytic : Expose to UV light (ICH Q1B guidelines); quantify degradation products (e.g., cyclopropylamine) .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and salt dissociation at 25°C/0–90% RH .
Methodological: What in vivo models are appropriate for evaluating neuropharmacological activity of this compound?
Methodological Answer:
- Rodent seizure models :
- Maximal electroshock (MES) : Quantify protection against tonic-clonic seizures in mice (dose range: 10–100 mg/kg, i.p.) .
- 6-Hz psychomotor model : Assess efficacy in therapy-resistant epilepsy .
- Neuropathic pain models :
- Chronic constriction injury (CCI) : Measure mechanical allodynia (von Frey filaments) post oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
